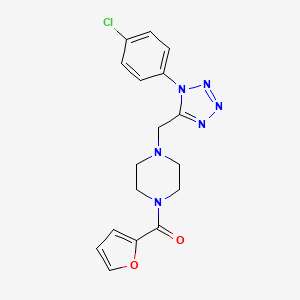

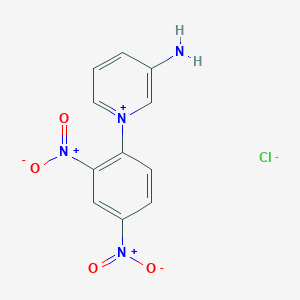

N-苄基-4-(2-((2-((4-氯苄基)氨基)-2-氧代乙基)硫代)-1H-咪唑-1-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-benzyl-4-(2-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide" is a structurally complex molecule that appears to be related to various benzamide derivatives with potential biological activities. Benzamides are a class of compounds that have been extensively studied for their pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities, as well as their role in cardiac electrophysiological modulation .

Synthesis Analysis

The synthesis of benzamide derivatives often involves condensation reactions, as seen in the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) , and various other benzamide compounds . These reactions typically require specific reagents and conditions, such as the use of thiourea, iodine, or aroyl chlorides, and can be performed under solvent-free conditions or with solvents like acetone or MeCN . The synthesis of the compound likely follows similar synthetic routes, utilizing a combination of amine coupling and thioether formation.

Molecular Structure Analysis

Benzamide derivatives exhibit a range of molecular conformations and can form complex structures with various substituents on the benzamide ring influencing their overall shape and properties . The presence of a 1H-imidazol-1-yl moiety, as indicated in the compound's name, suggests that it may have similar structural features to those compounds described in the literature, which often show conformational disorder and are capable of forming supramolecular aggregates through hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

Benzamide derivatives can participate in a variety of chemical reactions, including the formation of metal complexes, as seen with NBTCS , and the creation of Schiff's bases, which are known for their biological properties . The compound may also be capable of forming complexes or undergoing reactions that modify its structure and enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the nature of their substituents. These compounds can exhibit good fluorescence quantum yield and thermal stability , and their solubility and reactivity can vary widely. The specific properties of "N-benzyl-4-(2-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide" would need to be determined experimentally, but it is likely to share characteristics with other benzamide derivatives described in the literature.

Relevant Case Studies

Several of the papers provided describe biological evaluations of benzamide derivatives. For instance, some compounds have been tested for their cardiac electrophysiological activity , antibacterial activities , antiallergy activity , and anticancer activity . These studies often involve in vitro assays against various cell lines or bacteria, and the results can inform the potential therapeutic applications of these compounds. The compound may have similar applications and could be evaluated in comparable biological studies to determine its efficacy and safety profile.

科学研究应用

合成和抗肿瘤活性

N-苄基-4-(2-((2-((4-氯苄基)氨基)-2-氧代乙基)硫代)-1H-咪唑-1-基)苯甲酰胺,由于其结构成分,可能与具有显着抗肿瘤活性的化合物有关。例如,咪唑衍生物已被探索其抗肿瘤潜力。研究表明,咪唑及其相关结构的双(2-氯乙基)氨基衍生物具有活性化合物,已进入临床前试验阶段。这些化合物既有趣用于开发新的抗肿瘤药物,也用于合成具有多种生物学特性的化合物 (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009)。另一项研究重点介绍了稠合和二元 1,3,4-噻二唑的合成,它们具有作为抗肿瘤和抗氧化剂的潜力,表明具有相似结构的化合物可能的应用领域 (Hamama, Gouda, Badr, & Zoorob, 2013)。

电生理活性

含有咪唑基部分的化合物,类似于 N-苄基-4-(2-((2-((4-氯苄基)氨基)-2-氧代乙基)硫代)-1H-咪唑-1-基)苯甲酰胺中的咪唑基,已被合成并测试其心脏电生理活性。某些 N-取代的咪唑基苯甲酰胺或苯磺酰胺在体外试验中显示出与已知的 III 类选择性药物相当的效力,表明在心脏电生理学和心律失常治疗中具有潜在应用 (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990)。

生物学评价

N-苄基-4-(2-((2-((4-氯苄基)氨基)-2-氧代乙基)硫代)-1H-咪唑-1-基)苯甲酰胺的结构特征表明具有多种生物学活性的潜力。例如,N-(2,3-二甲基-5-氧代-1-苯基-2,5-二氢-1H-吡唑-4-基)苯甲酰胺的合成和表征已证明具有潜在的生物学应用,包括对人重组碱性磷酸酶和外-5'-核苷酸酶的抑制作用。这表明具有相似结构的化合物可以结合核苷酸蛋白靶标,并在药物化学中具有重要意义 (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015)。

属性

IUPAC Name |

N-benzyl-4-[2-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN4O2S/c27-22-10-6-20(7-11-22)16-29-24(32)18-34-26-28-14-15-31(26)23-12-8-21(9-13-23)25(33)30-17-19-4-2-1-3-5-19/h1-15H,16-18H2,(H,29,32)(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWJPKIIKNNVNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Chlorosulfonyl)(methyl)amino]butanenitrile](/img/structure/B2532849.png)

![2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2532850.png)

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2532854.png)

![4-(2-chloro-4-fluorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2532855.png)

![N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532856.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2532859.png)

![1-(3,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2532862.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2532864.png)